molecular formula C19H18N6O2S B2644040 3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034297-99-7

3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2644040
CAS No.: 2034297-99-7
M. Wt: 394.45
InChI Key: CSHDUUSNESBMGD-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It contains a 2-methylimidazo[1,2-a]pyridine core, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is related to various heterocyclic compounds, which have been synthesized using various methods. For instance, the synthesis of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a] benzimidazole derivatives has been achieved by reacting different heterocyclic amines with sodium salts of certain hydroxy compounds in piperidenium acetate. Additionally, the reaction of pyridine-2-thione with various halogenated compounds has led to the creation of 3-amino-6-(2-pyridyl)thieno[2,3-b]pyridine derivatives. These synthesized compounds have their structures confirmed through methods such as elemental analysis, spectral data, X-ray, and alternative synthetic routes whenever possible (Mohamed et al., 2011).

Structural Characterization and Antimicrobial Activity

Furthermore, the structural characterization of the synthesized compounds is crucial, as evident from the study where several new pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives incorporating a thiophene moiety were synthesized and characterized using IR, 1H-, 13C-NMR, mass spectral data, and elemental analysis. The antimicrobial activities of these compounds were also evaluated, with some showing more potency than standard drugs against certain microbial strains (Mabkhot et al., 2016).

Antimicrobial and Antiproliferative Activities

Compounds related to this compound also show antimicrobial properties. For example, thioxopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, with some exhibiting pronounced effects (Bhuiyan et al., 2006). Additionally, compounds like 2-thioxoimidazo[4,5-b]pyridine derivatives have been synthesized and screened for their antiproliferative activity in vitro, indicating their potential for biological studies or as substrates for further synthesis (Nowicka et al., 2015).

Properties

IUPAC Name

3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-12-16(24-8-3-2-4-15(24)20-12)18(26)23-9-5-13(6-10-23)25-19(27)17-14(21-22-25)7-11-28-17/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDUUSNESBMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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